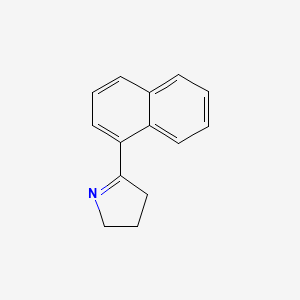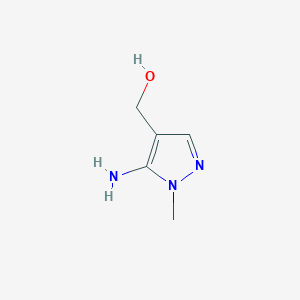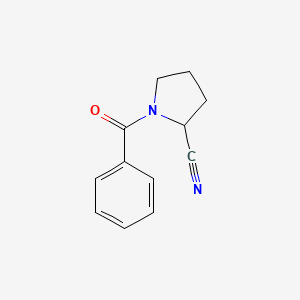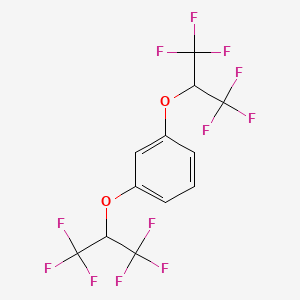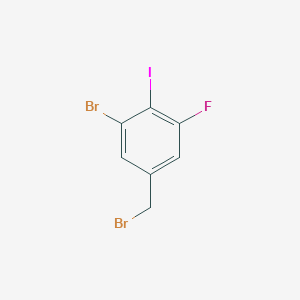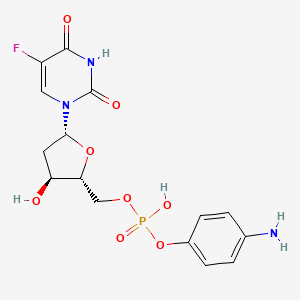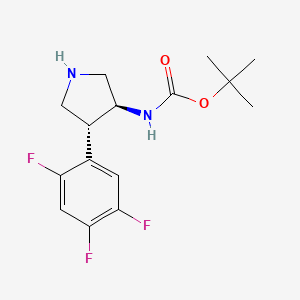
tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a trifluorophenyl group and a tert-butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction using a trifluorophenyl halide.
Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluorophenyl group.
Reduction: Reduction reactions may target the carbamate moiety or the trifluorophenyl group.
Substitution: The trifluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its trifluorophenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its structural features may confer desirable properties such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluorophenyl group can enhance binding interactions through hydrophobic and van der Waals forces, while the carbamate moiety may participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
tert-Butyl ((3S,4R)-4-phenylpyrrolidin-3-yl)carbamate: Lacks the trifluorophenyl group, which may result in different binding properties and reactivity.
tert-Butyl ((3S,4R)-4-(2,4-difluorophenyl)pyrrolidin-3-yl)carbamate: Contains fewer fluorine atoms, potentially affecting its chemical and biological properties.
tert-Butyl ((3S,4R)-4-(2,4,5-trichlorophenyl)pyrrolidin-3-yl)carbamate: Substitutes chlorine atoms for fluorine, which can alter its reactivity and interactions.
Uniqueness
The presence of the trifluorophenyl group in tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate imparts unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C15H19F3N2O2 |
|---|---|
分子量 |
316.32 g/mol |
IUPAC名 |
tert-butyl N-[(3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c1-15(2,3)22-14(21)20-13-7-19-6-9(13)8-4-11(17)12(18)5-10(8)16/h4-5,9,13,19H,6-7H2,1-3H3,(H,20,21)/t9-,13+/m0/s1 |
InChIキー |
GFGKGVWIXYSGKW-TVQRCGJNSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC(=C(C=C2F)F)F |
正規SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=C(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


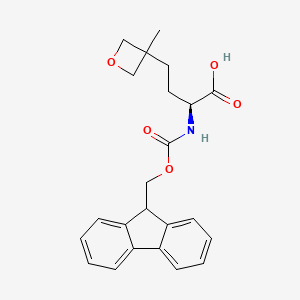


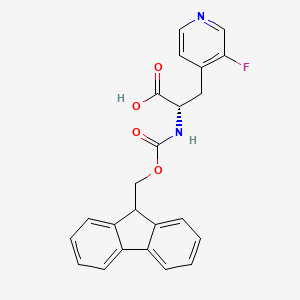

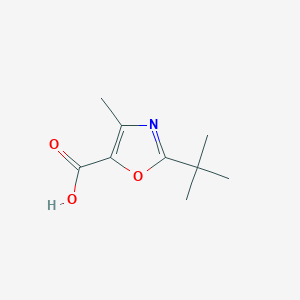
![2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole](/img/structure/B12836829.png)
![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
